An In-depth Technical Guide to 9-Heptadecanol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 9-Heptadecanol: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 9-Heptadecanol (CAS No: 624-08-8), a secondary long-chain fatty alcohol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, synthesis methodologies, key chemical reactions, and analytical protocols. The content is structured to deliver not just data, but also expert insights into the rationale behind experimental choices and applications.
Core Molecular Identity and Physicochemical Properties
9-Heptadecanol is a saturated fatty alcohol with a 17-carbon backbone and a hydroxyl group located at the C-9 position. This structure imparts an amphiphilic character, with a long, nonpolar hydrocarbon tail and a polar alcohol head. At room temperature, it exists as a white to light yellow crystalline solid.[1]
Its core identifiers and key physicochemical properties are summarized below for quick reference. This data is fundamental for its handling, storage, and application in various experimental settings.
| Property | Value | Source(s) |
| CAS Number | 624-08-8 | [2] |
| Molecular Formula | C₁₇H₃₆O | [2] |
| Molecular Weight | 256.47 g/mol | [3] |
| IUPAC Name | Heptadecan-9-ol | [2] |
| Appearance | White to light yellow powder or crystal | [4] |
| Melting Point | 58.0 to 62.0 °C | [3] |
| Boiling Point | ~318-329 °C at 760 mmHg (estimated) | [3][5] |
| Flash Point | 122 °C (estimated) | [3] |
| Solubility | Soluble in organic solvents like chloroform and DMSO; insoluble in water. | [6] |
Synthesis of 9-Heptadecanol: From Classic Chemistry to Green Biocatalysis
The synthesis of 9-Heptadecanol can be approached through several routes, ranging from traditional organic reductions to innovative and sustainable biocatalytic methods. The choice of method is often dictated by the desired purity, stereochemistry, scale, and environmental considerations.
Reduction of 9-Heptadecanone
The most direct and conventional laboratory-scale synthesis involves the reduction of the corresponding ketone, 9-heptadecanone (also known as dioctyl ketone). This transformation is a cornerstone of organic synthesis.[7]
Causality of Reagent Choice:
-
Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, favored for its safety and ease of use in protic solvents like methanol or ethanol. It efficiently reduces ketones without affecting more robust functional groups.[8]
-
Lithium Aluminum Hydride (LiAlH₄): A much more powerful and non-selective reducing agent. It must be used under anhydrous conditions in aprotic solvents (e.g., diethyl ether, THF). While highly effective, its pyrophoric nature necessitates stringent safety precautions.[8]
Below is a logical workflow for this common synthesis pathway.
Caption: Workflow for the synthesis of 9-Heptadecanol via ketone reduction.
A Sustainable Alternative: Photoenzymatic Cascade
Reflecting the principles of green chemistry, a highly innovative and stereoselective route has been developed using a photoenzymatic cascade. This method converts abundant unsaturated fatty acids, such as oleic acid, into enantiomerically pure secondary alcohols.[7]
This process is a self-validating system of high specificity:
-
Stereoselective Hydration: An oleate hydratase enzyme selectively converts oleic acid into (R)-10-hydroxystearic acid (10-HSA). This enzymatic step ensures high stereochemical control, which is challenging to achieve with traditional chemical methods.[7]
-
Light-Dependent Decarboxylation: A fatty acid photodecarboxylase (FAP) enzyme then utilizes blue light to remove the carboxyl group from 10-HSA, yielding (R)-9-heptadecanol.[7]
This biocatalytic approach is significant for producing chiral alcohols, which are valuable building blocks in pharmaceutical synthesis.
Chemical Reactivity and Derivatization
As a secondary alcohol, 9-Heptadecanol is a versatile intermediate for further chemical transformations. Its reactivity is centered around the hydroxyl group.
Oxidation to 9-Heptadecanone
The most important reaction of secondary alcohols is their oxidation to ketones. This transformation is pivotal for constructing more complex molecules where a carbonyl group is required.[7]
-
Common Oxidizing Agents:
Substitution of the Hydroxyl Group
The hydroxyl group can be converted into a better leaving group and subsequently substituted, opening pathways to other functionalized C17 chains.
-
Conversion to Alkyl Halides: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the -OH group with -Cl or -Br, respectively. These alkyl halides are valuable precursors for nucleophilic substitution and organometallic reactions.[7]
Applications in Research and Development
While direct applications of 9-Heptadecanol in final drug products are not widely documented, its significance lies in its role as a versatile chemical intermediate and building block.
-
Organic Synthesis: Its long alkyl chain and reactive hydroxyl group make it a valuable starting material for synthesizing more complex molecules. It is particularly useful for introducing a C17 lipophilic tail, which can be a strategy in drug design to modify a molecule's solubility, membrane permeability, or binding characteristics.[3]
-
Materials Science: Long-chain alcohols like 9-Heptadecanol are used as intermediates in the synthesis of materials for electronics, such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[3]
-
Biological Context: 9-Heptadecanol is a known plant metabolite, found as a component of the protective cuticular waxes on leaves and fruits.[2] While its specific signaling roles are not fully elucidated, the broader class of long-chain fatty alcohols has demonstrated biological activities. Studies have shown that fatty alcohols, particularly those with C10-C13 chain lengths, exhibit significant antibacterial activity against pathogens like Staphylococcus aureus and Mycobacterium species.[10][11][12] This activity is often linked to their ability to disrupt the bacterial cell membrane.[12]
Experimental Protocols
Adherence to validated protocols is critical for reproducible and accurate results. The following sections provide detailed, step-by-step methodologies for the analysis and a key synthetic transformation of 9-Heptadecanol.
Protocol: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the definitive method for confirming the identity and purity of 9-Heptadecanol. The hydroxyl group often requires derivatization to improve its volatility and chromatographic behavior.
Caption: Experimental workflow for the GC-MS analysis of 9-Heptadecanol.
Methodology:
-
Sample Preparation: Accurately weigh ~1 mg of 9-Heptadecanol and dissolve it in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Derivatization (Silylation): To an aliquot of the sample solution (e.g., 100 µL), add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[13]
-
Reaction: Cap the vial tightly and heat at 70°C for 45 minutes to ensure complete conversion to the trimethylsilyl (TMS) ether derivative.[13]
-
GC-MS Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Gas Chromatography Parameters (Example):
-
Mass Spectrometry Parameters (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: m/z 40-550.
-
-
Data Analysis: Identify the peak corresponding to the TMS-derivatized 9-Heptadecanol based on its retention time and mass spectrum. Confirm its identity by comparing the fragmentation pattern with a spectral library (e.g., NIST).[13][14]
Protocol: Oxidation to 9-Heptadecanone using Swern Oxidation
This protocol provides a reliable, mild method for synthesizing the corresponding ketone.
Methodology:
-
Apparatus Setup: Under an inert atmosphere (Nitrogen or Argon), set up a three-neck flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer.
-
Oxalyl Chloride Activation: Cool the flask to -78°C (dry ice/acetone bath). Charge the flask with anhydrous dichloromethane (DCM) and oxalyl chloride.
-
DMSO Addition: Slowly add a solution of anhydrous dimethyl sulfoxide (DMSO) in DCM via the dropping funnel, keeping the internal temperature below -60°C. Stir for 15 minutes.
-
Alcohol Addition: Dissolve 9-Heptadecanol in DCM and add it dropwise to the reaction mixture, again maintaining the temperature below -60°C. Stir for 30-45 minutes.
-
Base Quench: Add a hindered base, such as triethylamine (TEA), dropwise. A precipitate will form. Allow the reaction to warm to room temperature slowly.
-
Workup: Add water to the reaction mixture. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude 9-heptadecanone can be purified by column chromatography on silica gel or by recrystallization.[7]
Spectroscopic Data for Structural Elucidation
NMR spectroscopy is indispensable for confirming the molecular structure of 9-Heptadecanol.
| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Assignment |
| Protons | ~3.6 | Multiplet | CH-OH (proton on C-9) |
| ~1.2-1.5 | Broad Multiplet | -CH₂- (bulk methylene protons) | |
| ~0.88 | Triplet | -CH₃ (terminal methyl protons) |
| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |
| Carbon | ~72 | C-9 (carbon bearing the -OH group) |
| ~37 | C-8, C-10 | |
| ~22-32 | Other -CH₂- carbons | |
| ~14 | C-1, C-17 (terminal methyl carbons) |
Note: Predicted NMR data serves as a guide. Actual shifts may vary based on solvent and experimental conditions.[5][7]
References
- 1. benchchem.com [benchchem.com]
- 2. 9-Heptadecanol | C17H36O | CID 136435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 9-Heptadecanol | 624-08-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 9-Heptadecanol - NAT & CL - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 7. 9-Heptadecanol | 624-08-8 | Benchchem [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Antibacterial activity of long-chain fatty alcohols against Staphylococcus aureus. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. 9-Heptadecanol [webbook.nist.gov]
